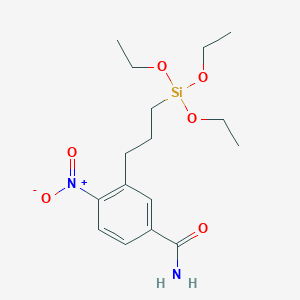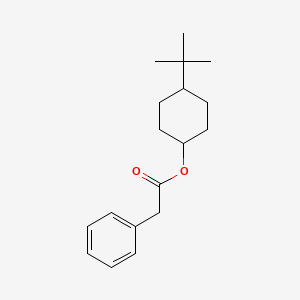
4-tert-Butylcyclohexyl phenylacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-tert-Butylcyclohexyl phenylacetate is an organic compound with the molecular formula C18H26O2. It is a carboxylic ester derived from the reaction between 4-tert-butylcyclohexanol and phenylacetic acid. This compound is known for its applications in the fragrance industry due to its pleasant odor profile.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-tert-butylcyclohexyl phenylacetate typically involves the esterification of 4-tert-butylcyclohexanol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate the use of azeotropic distillation to remove water formed during the esterification, thereby driving the reaction to completion.
Análisis De Reacciones Químicas
Types of Reactions: 4-tert-Butylcyclohexyl phenylacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of 4-tert-butylcyclohexyl phenylacetic acid.
Reduction: Formation of 4-tert-butylcyclohexyl phenylmethanol.
Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-tert-Butylcyclohexyl phenylacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Widely used in the fragrance industry for its pleasant odor, making it a valuable ingredient in perfumes and cosmetics.
Mecanismo De Acción
The mechanism of action of 4-tert-butylcyclohexyl phenylacetate involves its interaction with olfactory receptors in the nasal cavity, leading to the perception of its characteristic odor. The ester group in the compound is crucial for its binding affinity to these receptors. Additionally, the compound’s hydrophobic nature allows it to interact effectively with the lipid-rich environment of the olfactory epithelium.
Comparación Con Compuestos Similares
4-tert-Butylcyclohexyl acetate: Another ester with a similar structure but different odor profile.
Phenylacetate esters: A class of compounds with varying alkyl groups attached to the phenylacetate moiety.
Uniqueness: 4-tert-Butylcyclohexyl phenylacetate is unique due to its specific combination of the tert-butyl group and phenylacetate moiety, which imparts a distinct odor profile. This makes it particularly valuable in the fragrance industry compared to other similar compounds.
Propiedades
Número CAS |
57663-68-0 |
|---|---|
Fórmula molecular |
C18H26O2 |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(4-tert-butylcyclohexyl) 2-phenylacetate |
InChI |
InChI=1S/C18H26O2/c1-18(2,3)15-9-11-16(12-10-15)20-17(19)13-14-7-5-4-6-8-14/h4-8,15-16H,9-13H2,1-3H3 |
Clave InChI |
BIJPZGIOMHKTGP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CCC(CC1)OC(=O)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




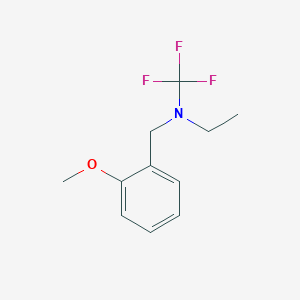
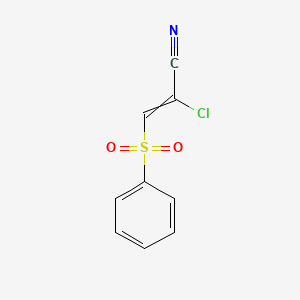
![Phosphonic acid, [2-[bis(trimethylsilyl)amino]ethyl]-, bis(trimethylsilyl) ester](/img/structure/B13953229.png)
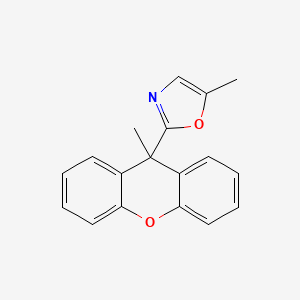


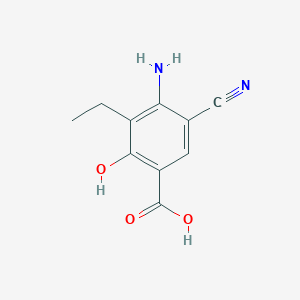
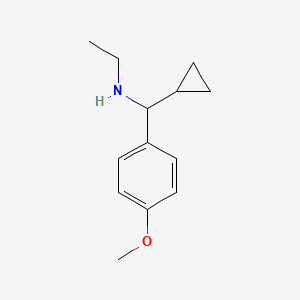
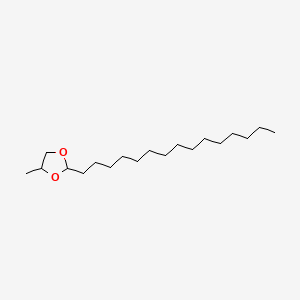
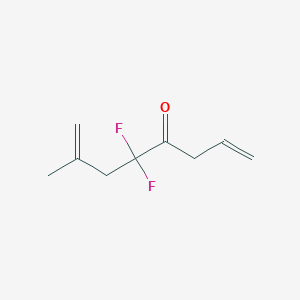
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
